6-Nonenal
CAS No.: 2277-20-5
Cat. No.: VC1807548
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2277-20-5 |
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Molecular Formula | C9H16O |
Molecular Weight | 140.22 g/mol |
IUPAC Name | (E)-non-6-enal |
Standard InChI | InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3/b4-3+ |
Standard InChI Key | RTNPCOBSXBGDMO-ONEGZZNKSA-N |
Isomeric SMILES | CC/C=C/CCCCC=O |
SMILES | CCC=CCCCCC=O |
Canonical SMILES | CCC=CCCCCC=O |
Introduction
Biosynthesis and Natural Occurrence
Biosynthetic Pathway
The biosynthesis of 6-nonenal in plants involves an enzymatic pathway beginning with γ-linolenic acid. This process is catalyzed by lipoxygenase enzymes, which convert alkene groups in the fatty acid substrate into hydroperoxides . These hydroperoxides subsequently undergo cleavage by hydroperoxide lyase enzymes, resulting in the formation of corresponding cis-aldehydes, including cis-6-nonenal . This enzymatic cascade represents a critical mechanism for the production of various flavor-active aldehydes in plant tissues.
Occurrence in Muskmelon and Other Fruits
The cis-isomer of 6-nonenal has been identified as a principal component contributing to the characteristic aroma of muskmelon fruits . Research conducted by Kemp et al. in 1972 established cis-6-nonenal as a significant flavor component in muskmelon fruit, marking one of the first reports of this compound as a natural product . Their investigation demonstrated that the concentration of cis-6-nonenal in muskmelon fruit exceeds the flavor threshold concentration in aqueous solution, confirming its substantial contribution to the fruit's sensory profile .
Relationship with Air Exposure
Laboratory Synthesis
Synthetic Methods
The laboratory synthesis of 6-nonenal can be achieved through several chemical routes. One established method involves the bromination of 5-octene-1-ol, followed by the preparation of an appropriate Grignard reagent . This Grignard reagent is then treated with triethyl orthoformate and subsequently hydrolyzed to yield 6-nonenal. This synthetic approach allows for the production of either geometric isomer (cis or trans) depending on the specific reaction conditions employed in the process .
Industrial Production Considerations
For industrial applications, particularly in the flavor and fragrance industry, production methods for 6-nonenal must consider factors such as isomeric purity, yield, and cost-effectiveness. The laboratory synthesis method described above provides a foundation for larger-scale production, though modifications may be necessary for industrial viability. Control of stereochemistry is particularly important given the distinct sensory properties of the cis and trans isomers, requiring careful attention to reaction conditions and purification methods.
Biological Activity and Sensory Properties
Olfactory Characteristics
The sensory properties of 6-nonenal vary significantly between its isomeric forms. The cis-isomer of 6-nonenal is characterized by a distinctive melon-like flavor and aroma that contributes significantly to the sensory profile of muskmelon . This specific olfactory characteristic makes it an important component in understanding fruit aroma chemistry. In contrast, the trans-isomer has been associated with less desirable sensory attributes, having been identified as a contributing factor to off-flavors in milk foams and as a potential odorant in polypropylene materials .
Flavor Threshold
Research on the sensory properties of cis-6-nonenal has established its flavor threshold in aqueous solution. According to studies by Kemp et al., the flavor threshold of cis-6-nonenal is approximately 0.02 parts in aqueous solution . This relatively low threshold indicates the compound's high potency as a flavor component, as even minute concentrations can significantly impact the sensory profile of foods and beverages containing it.
Role in Food Aromas
Beyond its role in muskmelon aroma, 6-nonenal contributes to the sensory profiles of various food products. Its presence and concentration have been studied in the context of food science, particularly in understanding the development of flavors in fruits and the potential for both desirable and undesirable flavor notes in certain products. The compound's contribution to food aroma is especially significant due to its low flavor threshold and distinctive sensory characteristics.
Research Findings
Quantitative Studies in Fruits
Quantitative research has provided valuable data on the concentration of 6-nonenal and related compounds in fruits. Studies focused on quantitative trait locus mapping of fruit aroma compounds have reported detailed measurements of (E)-6-nonenal (trans-6-nonenal) concentrations in various samples . The reported values demonstrate significant variation in concentration across different samples, as illustrated in the following table:
Table 1: Concentrations of (E)-6-Nonenal in Fruit Samples
Sample Measurement | Concentration (relative units) |
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Sample 1 | 0.348 ± 0.058 |
Sample 2 | 0.319 ± 0.025 |
Sample 3 | 0.876 ± 0.140 |
Sample 4 | 0.749 ± 0.072 |
Sample 5 (Range) | 0.514 ± 0.222 (0.158–1.187) |
Sample 6 (Range) | 0.601 ± 0.259 (0.190–1.224) |
These quantitative data illustrate the variable concentration of (E)-6-nonenal across different fruit samples, suggesting influences from factors such as ripeness, growing conditions, or genetic variations .
Research has also provided data on related compounds, including (E)-2-Nonenal and (E,Z)-2,6-Nonadienal, which share structural similarities with 6-nonenal and may contribute to complementary sensory profiles in fruits .
Table 2: Concentrations of Related Nonenal Compounds
Compound | Concentration Range (relative units) |
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(E)-2-Nonenal | 0.415–4.362 |
(E,Z)-2,6-Nonadienal | 1.261–12.348 |
(Z)-2-Nonenal | 0.004–0.033 |
Historical Research Development
The identification of cis-6-nonenal as a flavor component of muskmelon represents a significant milestone in flavor chemistry research. The 1972 study by Kemp et al. marked one of the earliest reports of cis-6-nonenal as a natural product . The researchers employed vacuum steam distillation techniques to isolate the compound from muskmelon fruit and confirmed its identity through various analytical methods.
The identification process involved a sophisticated analytical approach:
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Isolation through vacuum steam distillation using a water recycling apparatus
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Initial separation by gas-liquid chromatography (GLC) on an SE 30 column
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Further purification on a Carbowax column
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Confirmation through comparison of GLC and mass spectrometry (MS) data with an authentic sample
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Additional confirmation through NaBH₄ reduction to cis-6-nonen-1-ol
The mass spectrometry analysis revealed diagnostic peaks at m/e 140 (corresponding to the molecular ion M+), m/e 122 (M⁺-H₂O), m/e 112 (M⁺-CO), and m/e 96 (M⁺-CH₃CHOH), providing strong evidence for the structural assignment . This historical research established foundational methodologies for the identification and characterization of fruit aroma compounds that continue to influence contemporary research in flavor chemistry.
Applications
Food and Flavor Industry
The distinctive sensory properties of 6-nonenal, particularly its cis-isomer with its characteristic melon-like flavor, make it valuable in the food and flavor industry. The compound can potentially serve as a flavoring agent in food products to impart melon-like notes or to enhance existing fruit flavors. Its application must consider its low flavor threshold, ensuring appropriate dosage to achieve the desired sensory effect without overwhelming other flavor components.
Research Applications
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